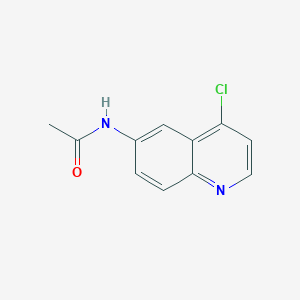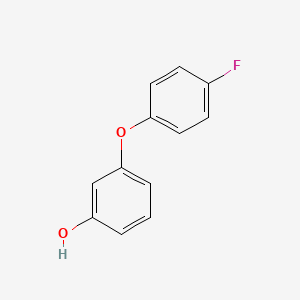
3-(4-Fluorophenoxy)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Fluorophenoxy)phenol is an organic compound with the molecular formula C12H9FO2 It is a phenol derivative where a fluorophenoxy group is attached to the phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenoxy)phenol typically involves the reaction of 4-fluorophenol with phenol derivatives. One common method is the Ullmann reaction, which is catalyzed by copper and involves the coupling of aryl halides with phenols . Another method involves the hydroxylation of arylmetals using N-benzyl oxaziridine at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve large-scale adaptations of the synthetic routes mentioned above. These methods would be optimized for yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Fluorophenoxy)phenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert quinones back to hydroquinones.
Substitution: Electrophilic aromatic substitution reactions are common due to the activating effect of the phenol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine, nitric acid, and sulfuric acid are used for halogenation, nitration, and sulfonation reactions, respectively.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated, nitrated, and sulfonated phenols
Aplicaciones Científicas De Investigación
3-(4-Fluorophenoxy)phenol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Medicine: Research is ongoing into its potential use in pharmaceuticals due to its bioactive properties.
Industry: It is used in the production of plastics, adhesives, and coatings due to its thermal stability and flame resistance
Mecanismo De Acción
The mechanism of action of 3-(4-Fluorophenoxy)phenol involves its interaction with various molecular targets. For example, it can undergo oxidative defluorination by cytochrome P450 enzymes, leading to the formation of hydroquinones . This process involves the insertion of oxygen into the molecule, followed by the reduction of the resulting quinone.
Comparación Con Compuestos Similares
Similar Compounds
4-Fluorophenol: A simpler phenol derivative with a fluorine atom attached to the phenol ring.
2-Fluorophenol: Another fluorinated phenol with the fluorine atom in a different position.
3,4-Difluorophenol: A phenol derivative with two fluorine atoms attached to the ring.
Uniqueness
3-(4-Fluorophenoxy)phenol is unique due to the presence of both a fluorophenoxy group and a phenol group in its structure. This combination imparts specific chemical properties, such as increased reactivity in electrophilic aromatic substitution reactions and potential bioactivity, making it valuable for various applications .
Propiedades
Fórmula molecular |
C12H9FO2 |
|---|---|
Peso molecular |
204.20 g/mol |
Nombre IUPAC |
3-(4-fluorophenoxy)phenol |
InChI |
InChI=1S/C12H9FO2/c13-9-4-6-11(7-5-9)15-12-3-1-2-10(14)8-12/h1-8,14H |
Clave InChI |
KJRDLLHRSNOCLG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Ethyl-2,6-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13315944.png)
![3-Methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridin-7-amine](/img/structure/B13315945.png)
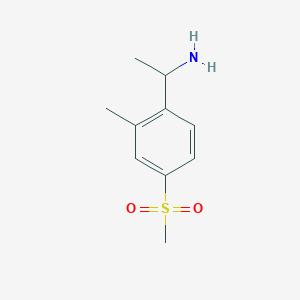
![4-Chloro-2-{[(3-methylbutyl)amino]methyl}phenol](/img/structure/B13315952.png)
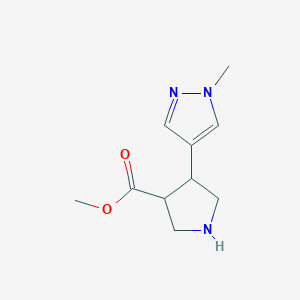
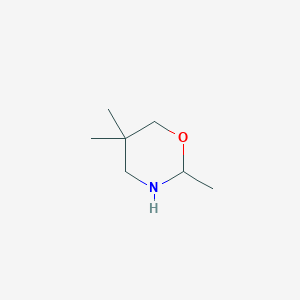
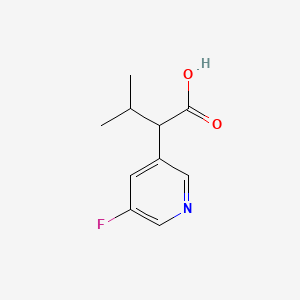
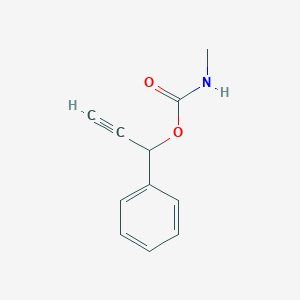
![tert-Butyl 5-bromo-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate](/img/structure/B13315989.png)
amine](/img/structure/B13315993.png)
![N-[4-(Methylsulfanyl)phenyl]oxan-4-amine](/img/structure/B13315995.png)
![4-Methyl-1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13316000.png)
![(3-Methylbutyl)[(trimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B13316006.png)
